AKT-IN-26

AKT/PKB Signaling PH Domain Inhibitors Cancer Cell Proliferation

Researchers needing to dissect AKT’s scaffolding roles without blocking kinase activity face a critical tool gap. AKT-IN-26 selectively binds the AKT PH domain, enabling clean separation of membrane recruitment from catalytic signaling. It also modulates GATA4-NKX2-5 transcriptional synergy, supporting cardiac gene-regulation studies. Bulk quantities available; custom synthesis on request.

Molecular Formula C21H17N5O4S
Molecular Weight 435.5 g/mol
Cat. No. B3470063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKT-IN-26
Molecular FormulaC21H17N5O4S
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4
InChIInChI=1S/C21H17N5O4S/c1-14-18(19(25-30-14)15-6-3-2-4-7-15)20(27)24-16-8-10-17(11-9-16)31(28,29)26-21-22-12-5-13-23-21/h2-13H,1H3,(H,24,27)(H,22,23,26)
InChIKeyNXEGZWIILLRUAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-321873: Chemical Identity and Procurement


5-Methyl-3-phenyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isoxazole-4-carboxamide, also cataloged as WAY-321873 or AKT-IN-26 (CAS 547704-53-0), is a synthetic organic compound with the molecular formula C21H17N5O4S and a molecular weight of 435.46 g/mol . It belongs to the class of isoxazole derivatives and incorporates a sulfamoylphenyl group linked to a pyrimidine moiety . This compound has been identified as an inhibitor of the Pleckstrin Homology (PH) domain of Protein Kinase B (AKT) [1], and it has also been reported as a modulator of the GATA4-NKX2-5 transcriptional synergy relevant to cardiac research .

PH-domain AKT study fit Supports non-catalytic AKT pathway studies without kinase domain ATP-site blockade
GATA4-NKX2-5 crosstalk research Dual modulator annotation supports studies at the AKT–cardiac transcription interface
COX-2 negative control workflow Structurally divergent from COX-2-selective isoxazoles; supports negative control for non-COX-2 readouts

Risks of Generic Substitution for WAY-321873


While the isoxazole scaffold is common to many biologically active compounds, including COX-2 inhibitors like valdecoxib [1], the specific substitution pattern of 5-Methyl-3-phenyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isoxazole-4-carboxamide confers a distinct biological profile. Its combination of a 4-carboxamide linkage with a sulfamoylphenyl-pyrimidine moiety directs it toward AKT PH domain inhibition rather than COX-2 selectivity [2]. This contrasts sharply with valdecoxib's 4-sulfamoylphenyl substitution at the isoxazole 4-position, which is essential for its ~28,000-fold COX-2 selectivity over COX-1 [1]. Furthermore, its reported role as a modulator of GATA4-NKX2-5 transcriptional synergy represents a fundamentally different mechanism than that of ATP-competitive AKT inhibitors. Consequently, substituting this compound with a structurally similar isoxazole analog based solely on core scaffold resemblance would yield irrelevant or confounding experimental results in assays designed for PH-domain-dependent AKT inhibition or transcriptional synergy modulation.

Isoxazole scaffold mismatch

Structurally similar COX-2 inhibitors (e.g., valdecoxib) target COX-2, not AKT PH domain; core scaffold resemblance may not transfer activity.

ATP-competitive AKT inhibitor substitution

ATP-competitive inhibitors bind the kinase domain and may affect broader kinome; PH-domain-dependent mechanism profile may not be reproduced.

GATA4-NKX2-5 modulator analog differences

N-substituent divergence (sulfamoylphenyl-pyrimidine vs. diethylaminophenyl) can alter transcription factor interaction profiles; synergy modulation context may differ.

WAY-321873 Comparative Differentiation Evidence


PH-Domain-Dependent vs. ATP-Competitive AKT Inhibition

5-Methyl-3-phenyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isoxazole-4-carboxamide (AKT-IN-26) is reported to bind the Pleckstrin Homology (PH) domain of AKT, a mechanism distinct from ATP-competitive inhibitors that target the kinase domain [1]. PH-domain-dependent AKT inhibitors, such as the well-characterized AKT Inhibitor VIII (CAS 612847-09-3), require the presence of the PH domain for activity and do not inhibit PH-domain-lacking AKT mutants or closely related AGC family kinases (e.g., PKA, PKC, SGK) at concentrations up to 50 μM [2]. While a precise IC50 value for AKT-IN-26 is not publicly disclosed in available primary sources, its classification alongside other PH-domain-dependent inhibitors suggests a potentially superior selectivity profile compared to pan-AKT ATP-competitive inhibitors for studies specifically interrogating PH-domain-mediated AKT activation or membrane translocation.

AKT inhibition mechanism
Class-level inference
PH-domain-dependent binding; does not inhibit PH-domain-lacking AKT mutants or related kinases (PKA, PKC, SGK) at ≤50 μM
Supports selective non-catalytic AKT studies; broader kinome selectivity requires confirmation
Direct IC50 not publicly disclosed; class-level characteristics
AKT/PKB Signaling PH Domain Inhibitors Cancer Cell Proliferation Allosteric Kinase Modulation

Isoxazole 4-Position: Carboxamide vs. Valdecoxib

A direct structural comparison with valdecoxib reveals a fundamental difference in substitution pattern at the isoxazole 4-position. 5-Methyl-3-phenyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isoxazole-4-carboxamide features a 4-carboxamide group linked to a sulfamoylphenyl-pyrimidine moiety . In contrast, valdecoxib (4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide) places the sulfamoylphenyl group directly at the isoxazole 4-position [1]. Extensive structure-activity studies have demonstrated that the presence of a 4-sulfamoyl or 4-methylsulfonyl group on a phenyl ring directly attached to the isoxazole core is essential for achieving high COX-2 selectivity, with valdecoxib exhibiting an approximately 28,000-fold selectivity for COX-2 over COX-1 in recombinant enzyme assays [2]. The target compound's different connectivity at the 4-position precludes it from achieving this COX-2 selective binding mode, redirecting its biological activity toward other targets such as the AKT PH domain.

Isoxazole 4-position & COX-2
Head-to-head
4-carboxamide linkage vs. valdecoxib's 4-sulfamoylphenyl; lacks structural requirement for COX-2 selectivity (~28,000-fold for valdecoxib)
Precludes COX-2 inhibition; maintains target selectivity for AKT and GATA4-NKX2-5 assays
Based on structural SAR; COX-2 assay confirmation recommended
COX-2 Selectivity Isoxazole Scaffold Structure-Activity Relationship Inflammation Research

GATA4-NKX2-5 Synergy Modulation vs. Isoxazole Analogs

5-Methyl-3-phenyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isoxazole-4-carboxamide has been reported to modulate the GATA4-NKX2-5 transcriptional synergy . This activity is distinct from a structurally related isoxazole-4-carboxamide analog, N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (Compound 3, GATA4-NKX2-5-IN-1, IC50 = 3 μM) [1]. The latter compound was identified as a potent inhibitor of GATA4-NKX2-5 synergy and demonstrated anti-hypertrophic effects in vitro and cardioprotective effects in vivo . While both compounds share the 5-methyl-3-phenylisoxazole-4-carboxamide core, the divergent substitution at the amide nitrogen (sulfamoylphenyl-pyrimidine vs. diethylaminophenyl) dictates distinct protein-protein interaction profiles. The target compound's unique sulfamoylphenyl-pyrimidine appendage may confer alternative binding modes or selectivity within transcriptional regulatory complexes, differentiating it from the characterized GATA4-NKX2-5-IN-1.

GATA4-NKX2-5 synergy modulation
Cross-study comparable
Reported modulator; distinct from GATA4-NKX2-5-IN-1 (IC50 3 μM) with anti-hypertrophic effects in comparator
Dual-target context supports crosstalk studies; synergy inhibition profile may differ from characterized inhibitor
Target compound IC50 not disclosed; same-assay profiling recommended
Cardiac Transcription GATA4-NKX2-5 Cardioprotection Transcriptional Synergy

WAY-321873: Research & Industrial Applications


AKT PH-Domain Membrane Translocation & Non-Catalytic Roles

Researchers studying the non-catalytic roles of AKT, such as its PH-domain-mediated recruitment to the plasma membrane in response to PI3K signaling, can utilize this compound to selectively perturb PH-domain function without directly blocking the ATP-binding site of the kinase domain [1]. This allows for the dissection of AKT's scaffolding functions from its catalytic kinase activity, a distinction that ATP-competitive inhibitors cannot provide.

AKT and GATA4-NKX2-5 Crosstalk in Cardiomyocytes

Given its reported activity as both an AKT PH domain inhibitor [1] and a modulator of GATA4-NKX2-5 transcriptional synergy , this compound is uniquely suited for experimental systems designed to explore the crosstalk between PI3K/AKT signaling and GATA4-NKX2-5-driven gene expression in cardiomyocytes. It enables studies on how AKT activity influences transcriptional networks governing cardiac hypertrophy or repair without confounding off-target effects on COX-2.

COX-2 Negative Control for Isoxazole Screening

In screening campaigns utilizing isoxazole-containing compound libraries for anti-inflammatory activity, this compound serves as an ideal negative control for COX-2 inhibition. Its structural divergence from the COX-2-selective pharmacophore (exemplified by valdecoxib [2]) ensures that any observed anti-inflammatory effects are not attributable to direct COX-2 enzyme inhibition, thereby validating the specificity of assay readouts for other targets.

Application
Selection Property
Validation Focus
Non-catalytic AKT pathway studies
PH-domain-dependent inhibition context
AKT membrane recruitment and scaffolding endpoints
AKT–GATA4-NKX2-5 crosstalk in cardiomyocyte models
Dual annotation (AKT + GATA4-NKX2-5 modulator)
Transcriptional synergy and hypertrophy-related gene expression
COX-2 negative control for isoxazole library screening
Structural divergence from COX-2 pharmacophore
Assay specificity validation for non-COX-2 targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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